2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core linked to a 1,2,4-oxadiazole ring and substituted with a 4-chlorophenyl and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The oxadiazole ring is then coupled with 4-chlorophenyl and 4-methoxyphenyl groups through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Final assembly: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the substituted phenyl groups can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
- 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
- 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
Uniqueness
The presence of the 4-chlorophenyl group in 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide can impart unique electronic and steric properties, potentially enhancing its activity or selectivity in certain applications compared to its analogs.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-12-10-16(11-13-17)24-21(27)18-4-2-3-5-19(18)22-25-20(26-29-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFDFYISYAMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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